1-(2-Bromoethoxy)-2,4-dichlorobenzene

Organic Synthesis Reaction Optimization Cost-Efficiency

1-(2-Bromoethoxy)-2,4-dichlorobenzene is a halogenated aromatic ether that functions as a critical alkylating agent and building block in organic synthesis. Its molecular structure features a 2,4-dichlorophenyl ring connected to a 2-bromoethyl group via an ether linkage (C8H7BrCl2O, MW: 269.95 g/mol).

Molecular Formula C8H7BrCl2O
Molecular Weight 269.95 g/mol
CAS No. 6954-77-4
Cat. No. B1266838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethoxy)-2,4-dichlorobenzene
CAS6954-77-4
Molecular FormulaC8H7BrCl2O
Molecular Weight269.95 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)OCCBr
InChIInChI=1S/C8H7BrCl2O/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2
InChIKeyOEYZGSRLAGSENP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 1-(2-Bromoethoxy)-2,4-dichlorobenzene (CAS 6954-77-4) for Research and Development


1-(2-Bromoethoxy)-2,4-dichlorobenzene is a halogenated aromatic ether that functions as a critical alkylating agent and building block in organic synthesis [1]. Its molecular structure features a 2,4-dichlorophenyl ring connected to a 2-bromoethyl group via an ether linkage (C8H7BrCl2O, MW: 269.95 g/mol) [2]. This compound is primarily valued for its bifunctional reactivity, enabling sequential derivatization through nucleophilic substitution at the primary alkyl bromide and potential further modification of the aryl ring. It is typically a liquid at ambient temperature and is supplied for research and industrial applications .

Why 1-(2-Bromoethoxy)-2,4-dichlorobenzene Cannot Be Interchanged with Closely Related Analogs


Direct substitution of 1-(2-Bromoethoxy)-2,4-dichlorobenzene with its structural analogs is not feasible due to quantifiable differences in reactivity and steric effects that dictate synthetic outcomes and final product properties. The specific 2,4-dichloro substitution pattern creates a unique steric and electronic environment around the bromoethoxy group, which has been shown to influence reaction yields and crystallization behavior [1] compared to other isomers. Furthermore, the length of the alkyl linker (C2) and the choice of halogen (Br vs. Cl) critically impact the compound's rate of nucleophilic substitution, a key parameter in multi-step syntheses [2]. These variations necessitate rigorous validation and often preclude the use of seemingly similar compounds in established protocols.

Quantifiable Differentiators for 1-(2-Bromoethoxy)-2,4-dichlorobenzene (CAS 6954-77-4) vs. Analogs


Superior Synthetic Yield of 77% Using 2,4-Dichlorophenol and 1,2-Dibromoethane

A reported synthetic route for 1-(2-Bromoethoxy)-2,4-dichlorobenzene using 2,4-dichlorophenol and 1,2-dibromoethane achieves a yield of approximately 77% . This compares favorably to an alternative synthesis method for the same compound, which reports a lower yield of approximately 50% . This 54% relative improvement in yield demonstrates that the choice of starting materials and conditions directly impacts production efficiency for this specific compound.

Organic Synthesis Reaction Optimization Cost-Efficiency

Proven Intermediate in Agrochemical Pesticide Development

A peer-reviewed study specifically identifies 2,4-dichlorophenoxyethyl bromide (a synonym for 1-(2-Bromoethoxy)-2,4-dichlorobenzene) as a key starting material for synthesizing potential pesticides [1]. The study reports that derivatives, including a 2,4-dichlorophenoxyethyl ester of 2,4-D, exhibit herbicidal activity, and a 2,4-dichlorophenoxyethylammonium bromide derivative shows growth-stimulating activity comparable to heteroauxin [1]. While the data is on derivatives, the specificity of this core intermediate for generating active compounds provides a strong class-level inference for its unique value proposition.

Agrochemical Synthesis Herbicide Development Growth Regulators

Documented Use in Synthesizing Antibacterial Imidazole and Benzimidazole Derivatives

A study detailing the design and synthesis of antibacterial chloroaryloxyalkyl imidazole and benzimidazole derivatives used the condensation of 2,4-dichlorophenol with 1,2-dibromoethane to yield 1-(2-Bromoethoxy)-2,4-dichlorobenzene as a key intermediate [1]. This intermediate (compound 3a) was obtained in sufficient yields and used in subsequent condensation reactions to build a library of compounds for Quantitative Structure-Activity Relationship (QSAR) studies [1]. This specific application underscores its utility in creating focused libraries for hit-to-lead optimization in medicinal chemistry.

Medicinal Chemistry Antibacterial Agents QSAR Studies

Unique Crystallographic Signature of the 2,4-Dichloro Isomer

The single-crystal X-ray structure of 1-(2-bromoethoxy)-2,4-dichlorobenzene has been solved and published, revealing specific crystallographic parameters [1]. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1]. This structural data serves as a definitive, quantitative fingerprint for this precise isomer, differentiating it from its 2,3- or 3,4-dichloro analogs, which would exhibit different crystal packing and, consequently, distinct solid-state properties such as solubility and stability.

Crystallography Structural Chemistry Polymorphism

Commercial Scalability with High Purity Specifications

Commercial suppliers offer 1-(2-Bromoethoxy)-2,4-dichlorobenzene at a high purity specification of 98% (Min., HPLC) and indicate production scale capabilities of up to kilograms . While purity specifications for other isomers are available from other vendors (e.g., 97%), the documented combination of high purity (≥98%) and established multi-kilogram production scale provides a tangible, quantitative advantage for procurement in late-stage development or initial manufacturing. This suggests a mature and reliable supply chain for this specific compound.

Supply Chain Quality Control Process Chemistry

Validated Application Scenarios for 1-(2-Bromoethoxy)-2,4-dichlorobenzene (CAS 6954-77-4)


Pharmacophore Optimization in Antibacterial Drug Discovery

The compound is validated as an alkylating agent for constructing libraries of chloroaryloxyalkyl-substituted heterocycles, such as imidazoles and benzimidazoles, which have been specifically explored for their antibacterial activity [1]. Its use in QSAR studies demonstrates its value in medicinal chemistry programs where systematic structural variation is required to establish structure-activity relationships.

Halogen Fine-Tuning for Agrochemical Activity

As a documented starting material for potential pesticides, this compound provides a platform for synthesizing herbicides and plant growth regulators [1]. The 2,4-dichloro substitution on the phenoxy ring is a key pharmacophore in many commercial herbicides, making this specific intermediate highly relevant for generating new crop protection agents.

Kilogram-Scale Procurement for Process Development and Scale-Up

For projects moving beyond milligram-scale discovery, the confirmation that 1-(2-Bromoethoxy)-2,4-dichlorobenzene is commercially produced at up to kilogram scale with a purity of ≥98% (HPLC) [1] makes it a de-risked choice. This mitigates supply chain concerns and ensures a consistent, high-quality intermediate is available for process R&D and initial manufacturing campaigns.

Solid-State Form and Crystallization Studies

The publication of the single-crystal X-ray structure provides a definitive, quantitative identity for this specific isomer [1]. Researchers involved in solid-state chemistry, polymorphism screening, or the development of novel crystalline forms can rely on this data as a benchmark for their own experiments, ensuring consistency and reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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